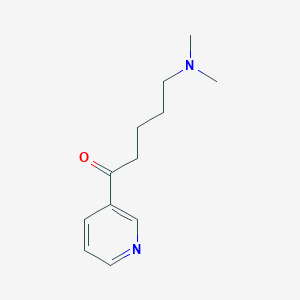
5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one is an organic compound that belongs to the class of ketones. It features a dimethylamino group attached to a pentanone backbone, with a pyridinyl substituent at the third position. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the ketone moiety.
Reduction: Reduction reactions could target the ketone group, converting it to an alcohol.
Substitution: The pyridinyl group may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
科学研究应用
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potentially explored for its pharmacological properties.
Industry: Could be used in the manufacture of specialty chemicals or materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical studies.
相似化合物的比较
Similar Compounds
- 5-(Dimethylamino)-1-(pyridin-2-YL)pentan-1-one
- 5-(Dimethylamino)-1-(pyridin-4-YL)pentan-1-one
- 5-(Dimethylamino)-1-(pyridin-3-YL)hexan-1-one
Uniqueness
The unique positioning of the pyridinyl group at the third position and the specific length of the pentanone backbone distinguish 5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one from its analogs. These structural differences can lead to variations in chemical reactivity and biological activity.
生物活性
5-(Dimethylamino)-1-(pyridin-3-YL)pentan-1-one, also known as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be depicted as follows:
This structure features a dimethylamino group and a pyridine ring, which are critical for its biological interactions.
1. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of various pyridine derivatives. For instance, similar compounds have shown significant inhibitory effects against both Gram-positive and Gram-negative bacteria. In particular, the activity against Staphylococcus aureus and Escherichia coli has been documented, with minimum inhibitory concentrations (MICs) reported in the range of 1–8 µg/mL .
2. Anticancer Properties
Pyridine derivatives have been investigated for their anticancer potential. A study indicated that compounds with similar structures to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways .
3. Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems has been explored in neuropharmacology. It has been suggested that such derivatives can enhance synaptic plasticity and may offer protective effects against neurodegenerative diseases by acting on acetylcholine receptors .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus reducing inflammation and associated pain .
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and uptake .
Case Study 1: Antimicrobial Efficacy
In a controlled study, a series of pyridine derivatives were tested against common pathogens. The compound demonstrated significant antibacterial activity with an MIC of 2 µg/mL against E. coli. This suggests that structural modifications can enhance the efficacy of similar compounds .
Case Study 2: Anticancer Activity
A recent investigation evaluated the cytotoxic effects of several pyridine derivatives on cancer cell lines. The study found that this compound induced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM, indicating promising anticancer potential .
Data Tables
| Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
|---|---|---|
| Antibacterial | E. coli | 2 µg/mL |
| S. aureus | 1 µg/mL | |
| Anticancer | MCF-7 | 15 µM |
| A549 (lung cancer) | 20 µM |
属性
CAS 编号 |
918648-61-0 |
|---|---|
分子式 |
C12H18N2O |
分子量 |
206.28 g/mol |
IUPAC 名称 |
5-(dimethylamino)-1-pyridin-3-ylpentan-1-one |
InChI |
InChI=1S/C12H18N2O/c1-14(2)9-4-3-7-12(15)11-6-5-8-13-10-11/h5-6,8,10H,3-4,7,9H2,1-2H3 |
InChI 键 |
SPDMIHGTYGIRFJ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCCC(=O)C1=CN=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















